molecular formula C25H32N2O2 B3806262 3-{1-[3-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide

3-{1-[3-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide

Cat. No.: B3806262
M. Wt: 392.5 g/mol
InChI Key: UQUCKPPCDFUNOY-UHFFFAOYSA-N
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Description

The compound “3-{1-[3-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The benzyloxy and benzyl groups suggest that this compound may have interesting reactivity, particularly in reactions involving the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring, a benzene ring, and an amide group would all contribute to the overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the piperidine ring, the benzene ring, and the amide group. These groups are all known to participate in various chemical reactions. For example, the benzene ring can undergo electrophilic aromatic substitution, and the amide group can participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility in different solvents. The benzene ring could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

The mechanism of action would depend on how this compound interacts with biological systems. Many drugs with a piperidine ring act on the nervous system, but without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further investigated as a potential pharmaceutical drug .

Properties

IUPAC Name

N-cyclopropyl-3-[1-[(3-phenylmethoxyphenyl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O2/c28-25(26-23-12-13-23)14-11-20-9-5-15-27(17-20)18-22-8-4-10-24(16-22)29-19-21-6-2-1-3-7-21/h1-4,6-8,10,16,20,23H,5,9,11-15,17-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUCKPPCDFUNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OCC3=CC=CC=C3)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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